molecular formula C13H21N B13299412 [1-(2,4-Dimethylphenyl)ethyl](propyl)amine

[1-(2,4-Dimethylphenyl)ethyl](propyl)amine

Cat. No.: B13299412
M. Wt: 191.31 g/mol
InChI Key: FHDRPYFTGKMISN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to a propylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with propylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethylamine
  • 1-(2,4-Dimethylphenyl)ethylamine
  • 1-(2,4-Dimethylphenyl)ethylamine

Uniqueness

1-(2,4-Dimethylphenyl)ethylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)9-11(13)3/h6-7,9,12,14H,5,8H2,1-4H3

InChI Key

FHDRPYFTGKMISN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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